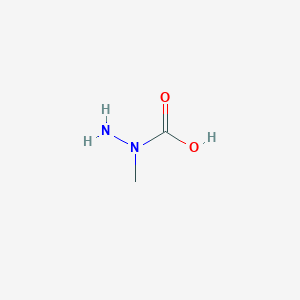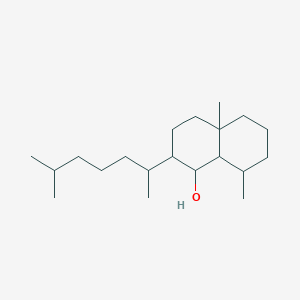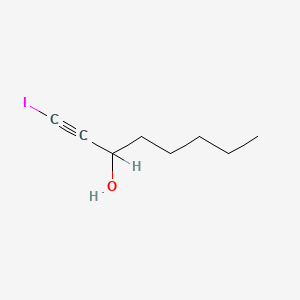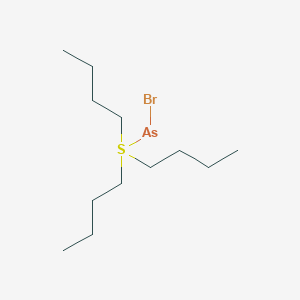
3-(2'-Isopropylpiperidino)propyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2’-Isopropylpiperidino)propyl benzoate is an organic compound with the molecular formula C18H27NO2. It is an ester formed from benzoic acid and 3-(2’-isopropylpiperidino)propanol. This compound is known for its unique chemical structure, which includes a piperidine ring substituted with an isopropyl group and a benzoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Isopropylpiperidino)propyl benzoate typically involves the esterification of benzoic acid with 3-(2’-isopropylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of 3-(2’-Isopropylpiperidino)propyl benzoate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2’-Isopropylpiperidino)propyl benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield benzoic acid and 3-(2’-isopropylpiperidino)propanol.
Oxidation: The piperidine ring can undergo oxidation reactions, leading to the formation of N-oxide derivatives.
Substitution: The benzoate group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Benzoic acid and 3-(2’-isopropylpiperidino)propanol.
Oxidation: N-oxide derivatives of the piperidine ring.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2’-Isopropylpiperidino)propyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2’-Isopropylpiperidino)propyl benzoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis, releasing benzoic acid, which may exert biological effects. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl benzoate: Similar ester structure but lacks the piperidine ring.
Benzyl benzoate: Contains a benzyl group instead of the piperidine ring.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of the piperidine ring.
Uniqueness
3-(2’-Isopropylpiperidino)propyl benzoate is unique due to the presence of the piperidine ring substituted with an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
63916-94-9 |
|---|---|
Formule moléculaire |
C18H27NO2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
3-(2-propan-2-ylpiperidin-1-yl)propyl benzoate |
InChI |
InChI=1S/C18H27NO2/c1-15(2)17-11-6-7-12-19(17)13-8-14-21-18(20)16-9-4-3-5-10-16/h3-5,9-10,15,17H,6-8,11-14H2,1-2H3 |
Clé InChI |
KCVRSLICXICRCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCCN1CCCOC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
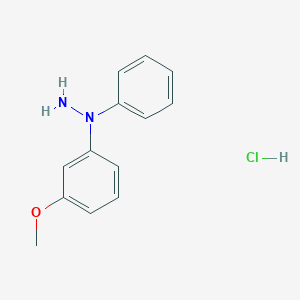
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)
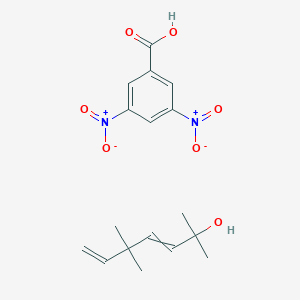
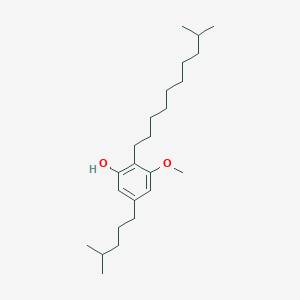


![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
